![molecular formula C16H18N2O4S B6299527 4-[(4-Butoxyphenyl)diazenyl]benzenesulfonic acid CAS No. 2241054-05-5](/img/structure/B6299527.png)
4-[(4-Butoxyphenyl)diazenyl]benzenesulfonic acid
Overview
Description
This compound has the molecular formula C16H18N2O4S and a molecular weight of 334.4 g/mol. Its structure consists of a diazenyl group (-N=N-) linking two aromatic rings, one of which is substituted with a butoxy group and the other with a sulfonic acid group.
Preparation Methods
The synthesis of 4-[(4-Butoxyphenyl)diazenyl]benzenesulfonic acid typically involves the diazotization of 4-aminobenzenesulfonic acid followed by coupling with 4-butoxyaniline . The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium intermediate. Industrial production methods may involve large-scale batch reactors where the reactants are mixed under controlled conditions to produce the dye in bulk quantities .
Chemical Reactions Analysis
4-[(4-Butoxyphenyl)diazenyl]benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products depending on the reagents and conditions used.
Reduction: The azo bond can be reduced to form amines, which can further react to form other compounds.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include reducing agents like sodium dithionite for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[(4-Butoxyphenyl)diazenyl]benzenesulfonic acid has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for various staining and detection purposes.
Biology: Employed in biological staining to visualize cellular components.
Medicine: Investigated for potential therapeutic applications due to its structural properties.
Industry: Widely used in the textile, paper, and leather industries for dyeing purposes.
Mechanism of Action
The mechanism of action of 4-[(4-Butoxyphenyl)diazenyl]benzenesulfonic acid involves its interaction with molecular targets through its azo group. The compound can form hydrogen bonds and other interactions with proteins and other biomolecules, affecting their function. The pathways involved depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
4-[(4-Butoxyphenyl)diazenyl]benzenesulfonic acid can be compared with other azo dyes such as:
Acid Orange 7: Similar in structure but with different substituents.
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: Used in histology for staining purposes.
The uniqueness of this compound lies in its specific substituents, which confer distinct properties and applications compared to other azo dyes.
Properties
IUPAC Name |
4-[(4-butoxyphenyl)diazenyl]benzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-2-3-12-22-15-8-4-13(5-9-15)17-18-14-6-10-16(11-7-14)23(19,20)21/h4-11H,2-3,12H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQGTGVNQBGWGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



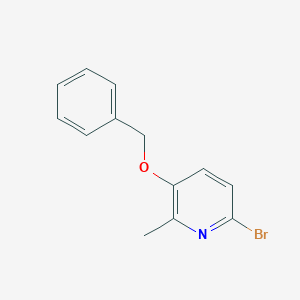

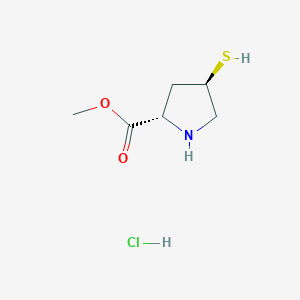
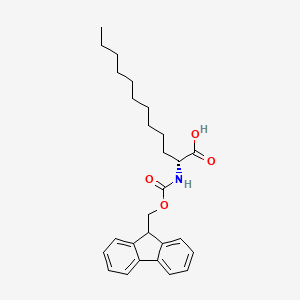
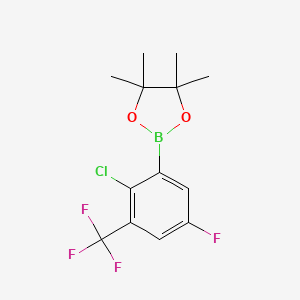
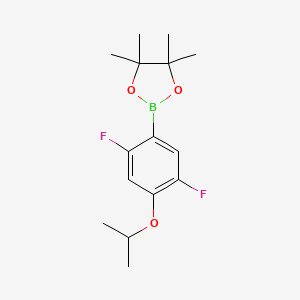
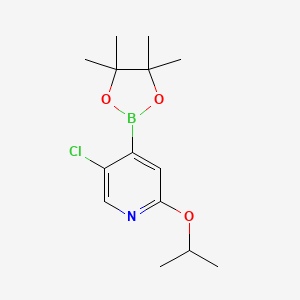
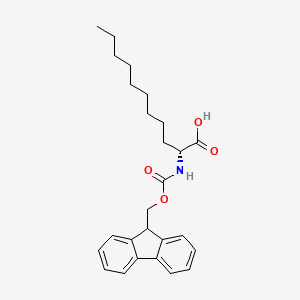
![2-(6-Azaspiro[2.5]octan-6-yl)aniline](/img/structure/B6299509.png)
![[3,3'-Bipyridine]-6,6'-dicarboxylic acid dihydrate](/img/structure/B6299514.png)
![Ethyl 3-[4-(trifluoromethyl)-2-pyridinyl]cyclobutanecarboxylate](/img/structure/B6299518.png)
![[2-(4-Oxo-2-thioxo-3-thiazolidinyl)ethyl]phosphonic acid](/img/structure/B6299521.png)

